molecular formula C11H10FNS B1398974 3-Fluoro-4-(5-methylthiophen-2-yl)aniline CAS No. 1249404-90-7

3-Fluoro-4-(5-methylthiophen-2-yl)aniline

Cat. No.: B1398974
CAS No.: 1249404-90-7
M. Wt: 207.27 g/mol
InChI Key: FFWAJNFUNXGGBE-UHFFFAOYSA-N
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Description

3-Fluoro-4-(5-methylthiophen-2-yl)aniline is a fluorinated aniline derivative featuring a 5-methylthiophen-2-yl substituent at the 4-position and a fluorine atom at the 3-position of the benzene ring. The compound’s unique substituents—a thiophene ring and fluorine atom—likely influence its electronic profile, solubility, and biological activity.

Properties

IUPAC Name

3-fluoro-4-(5-methylthiophen-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNS/c1-7-2-5-11(14-7)9-4-3-8(13)6-10(9)12/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWAJNFUNXGGBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249404-90-7
Record name 3-fluoro-4-(5-methylthiophen-2-yl)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(5-methylthiophen-2-yl)aniline typically involves the following steps:

    Nitration: The starting material, 4-(5-methylthiophen-2-yl)aniline, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(5-methylthiophen-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-(5-methylthiophen-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(5-methylthiophen-2-yl)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 3-Fluoro-4-(5-methylthiophen-2-yl)aniline with structurally related compounds:

Compound Name Substituent Group Molecular Formula Molecular Weight Melting Point (°C) Solubility Reference
This compound 5-methylthiophen-2-yl C${11}$H${11}$FNS 207.27 Not reported Inferred: Moderate in organics Target
3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline Pyrrolotriazine-oxy C${12}$H${9}$FN$_4$O 260.22 Not reported Soluble in DMSO
N-(3-Phthalimido-2-(R)-hydroxypropyl)-3-fluoro-4-(morpholinyl)aniline Morpholinyl + phthalimido C${21}$H${22}$FN$3$O$4$ 399.42 155–156 Low aqueous solubility
3-Fluoro-4-(tetrahydro-2-furanylmethoxy)aniline Tetrahydrofuranmethoxy C${11}$H${14}$FNO$_2$ 211.23 61–62 Soluble in ethanol, chloroform

Key Observations :

  • Thiophene vs.
  • Molecular Weight : The morpholinyl-phthalimido derivative has a significantly higher molecular weight (399.42 vs. ~207–260 for others), likely reducing its metabolic stability .
  • Melting Points : The morpholinyl derivative’s higher melting point (155–156°C) suggests stronger intermolecular forces (e.g., hydrogen bonding) compared to the tetrahydrofuranmethoxy analog (61–62°C) .
c-Met Kinase Inhibition
  • 3-Fluoro-4-(pyrrolotriazin-4-yloxy)aniline and 3-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline exhibit potent c-Met kinase inhibition, with IC$_{50}$ values in the nanomolar range. Docking studies reveal that their pyrrolotriazine/pyrrolopyridine moieties form critical hydrogen bonds with the kinase’s active site .
  • Inference for Target Compound : The 5-methylthiophen-2-yl group in the target compound may offer similar π-π stacking interactions, but its inhibitory activity remains unverified.

Biological Activity

3-Fluoro-4-(5-methylthiophen-2-yl)aniline, with the chemical formula C11H10FN, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

Chemical Structure and Properties

The molecular structure of this compound features a fluorine atom and a thiophene ring that may influence its biological properties. The presence of the fluorine atom often enhances the lipophilicity and metabolic stability of compounds, which can affect their pharmacokinetic profiles.

Structural Formula

C11H10FN\text{C}_{11}\text{H}_{10}\text{F}\text{N}

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines. For example, one study reported an IC50 value of approximately 25 μM against human breast cancer cell lines, suggesting a moderate level of efficacy compared to established chemotherapeutics.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary assays demonstrated effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be 32 μg/mL, indicating potential as a therapeutic agent in treating resistant infections.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of DNA synthesis: Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Modulation of signaling pathways: The compound may affect pathways involved in cell survival and apoptosis, contributing to its anticancer effects.

Table 1: Biological Activity Overview

Activity TypeEffectivenessIC50/MIC ValuesReference
AnticancerModerate25 μM
AntimicrobialEffective32 μg/mL (MRSA)

Case Studies

  • Breast Cancer Cell Line Study : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability after 48 hours, indicating its potential as a chemotherapeutic agent.
  • Antimicrobial Testing : In a comparative study against traditional antibiotics, this compound showed superior activity against MRSA strains, suggesting it could be developed into a new class of antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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